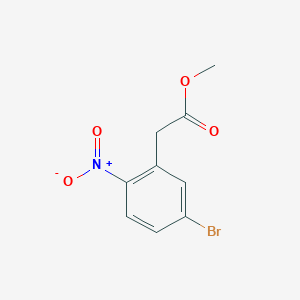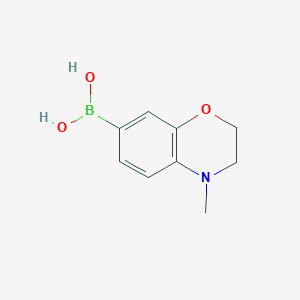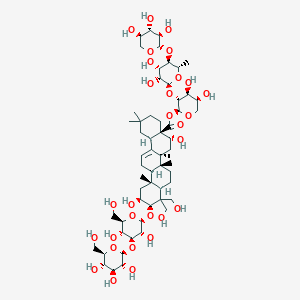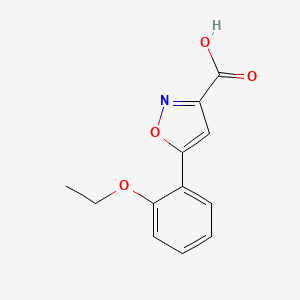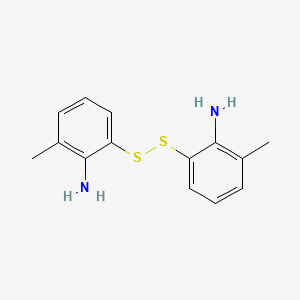
6,6'-Disulfanediylbis(2-methylaniline)
Overview
Description
Synthesis Analysis
The synthesis of 6,6’-Disulfanediylbis(2-methylaniline) involves a reaction with sodium hydrogen sulfide in water at 80℃ for 9 hours . The reaction flask contains 6,6’-dimethyl-2,2’-dithiodiphenamine and NaHS followed by carbon disulfide . After the reaction, the disulfide raw material is completely reacted, cooled to room temperature, and extracted with ethyl acetate . The solvent is then removed under reduced pressure on a rotary evaporator to give the crude product .Scientific Research Applications
1. Potential HIV-1 Protease Inhibitor
- Research : A novel compound, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine-5-carboxylate), was synthesized and evaluated for its potential as an HIV-1 protease inhibitor.
- Methodology : The synthesis involved a multicomponent reaction and molecular docking studies were performed to evaluate its interaction with the HIV-1 Protease 1HSG receptor.
- Findings : The compound exhibited promising characteristics, including nonlinear optical (NLO) properties, which could be significant in the development of new HIV-1 protease inhibitors (Pekparlak et al., 2020).
2. Vibrational Characterization and Pharmaceutical Applications
- Research : The crystal and molecular structures of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were analyzed, providing insights into its pharmaceutical applications.
- Methodology : X-ray diffraction and quantum chemical DFT analysis were used for structural characterization, and the IR and Raman spectra were measured for vibrational analysis.
- Findings : This research offers crucial data for the development of new pharmaceuticals based on the vibrational characteristics of the compound (Sąsiadek et al., 2016).
3. Electrosynthesis and Polymer Characterization
- Research : The electropolymerization of N-methylaniline and its characterization were investigated in different organic solvents.
- Methodology : Techniques like cyclic voltammetry, mass spectroscopy, and Raman spectroscopy were used.
- Findings : This study contributes to the understanding of poly(N-methylaniline) formation and its potential applications in various fields, such as conducting materials (Wei et al., 2005).
4. Antimicrobial Applications
- Research : Synthesis and characterization of poly(2-aminothiophenol-co-2-methylaniline)/silver nanoparticles were explored for antimicrobial applications.
- Methodology : Various characterization techniques were used to study the structure and antibacterial efficiency of the synthesized materials.
- Findings : The assembly of these polymers on Ag nanoparticles showed enhanced efficiency against sulfate-reducing bacteria, indicating potential applications in antimicrobial fields (Abd El-Salam et al., 2018).
5. Tribological Behaviors in Engineering Applications
- Research : The tribological behaviors of disulfide-type triazine derivatives were investigated as additives in biodegradable lithium grease.
- Methodology : Four-ball tester and other analytical techniques were used to evaluate their properties.
- Findings : These derivatives demonstrated excellent anti-wear and extreme-pressure capacities, highlighting their potential use in engineering applications (Jiang et al., 2013).
6. Wastewater Treatment
- Research : Chitosan–graft–poly(2-methylaniline) was studied for its effectiveness in cleaning wastewater from total coliform.
- Methodology : FTIR, TGA, XRD, and SEM techniques were employed for material characterization.
- Findings : The material showed high efficiency in removing coliform from wastewater, making it a promising candidate for environmental applications (Abd El-Salam et al., 2018).
properties
IUPAC Name |
2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJCQIDMAFODQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678900 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Disulfanediylbis(2-methylaniline) | |
CAS RN |
86749-03-3 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



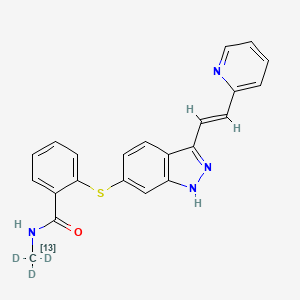
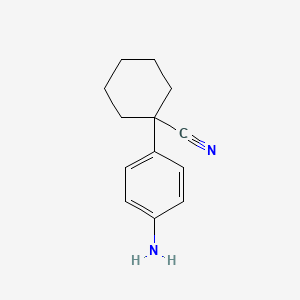
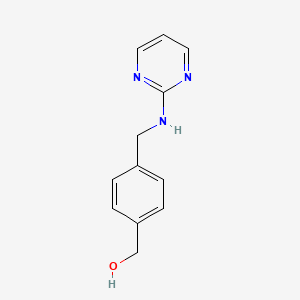
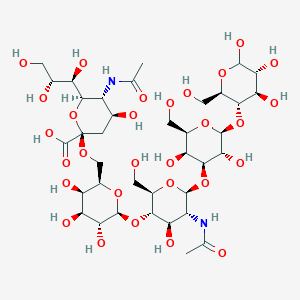
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
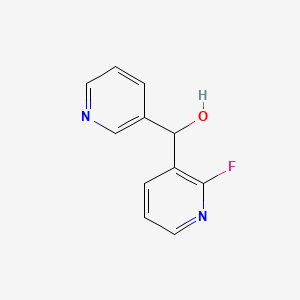
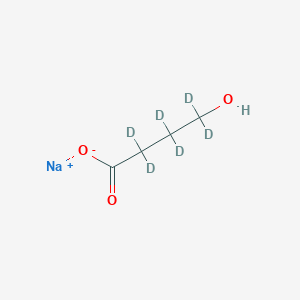
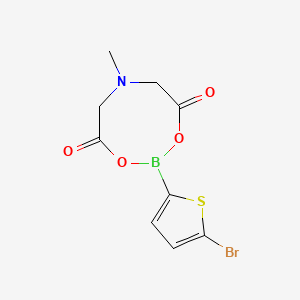
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)

